molecular formula C18H26N2OS2 B2935227 3-octyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 380436-78-2

3-octyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

Cat. No.: B2935227
CAS No.: 380436-78-2
M. Wt: 350.54
InChI Key: RQDTXBSJQXRPFV-UHFFFAOYSA-N
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Description

3-Octyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one is a specialized synthetic compound belonging to the benzothiolopyrimidinone chemical class, which is recognized in research for its potential to modulate enzymatic processes . This scaffold is of significant interest in early-stage pharmacological investigation for a range of disorders, including neurological diseases, cancer, and autoimmune conditions . The core structure features a tetrahydrobenzothiolo ring system fused to a pyrimidin-4-one core, with a critical sulfanylidene (C=S) group at the 2-position and an octyl chain at the 3-position. The extended octyl substituent is a key structural feature, designed to enhance the molecule's lipophilicity and potential for interaction with hydrophobic enzyme pockets, thereby influencing its biological activity and selectivity profile . Researchers utilize this compound primarily as a chemical tool to probe complex biological pathways. Its mechanism of action is believed to involve targeted modulation of enzyme function, potentially acting on classes such as oxidoreductases and phosphoric diester hydrolases, which are implicated in various disease pathologies . The compound is provided as a high-purity solid for research purposes. It is intended for in vitro studies only and is strictly labeled "For Research Use Only." It is not for diagnostic or therapeutic applications, nor for human or animal consumption. Researchers should handle the material with appropriate safety precautions, utilizing personal protective equipment and referring to the safety data sheet for detailed handling and storage information.

Properties

IUPAC Name

3-octyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2OS2/c1-2-3-4-5-6-9-12-20-17(21)15-13-10-7-8-11-14(13)23-16(15)19-18(20)22/h2-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDTXBSJQXRPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=O)C2=C(NC1=S)SC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-octyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Core Reactivity of Benzothieno[2,3-d]pyrimidinone Derivatives

The benzothieno[2,3-d]pyrimidinone scaffold is known for its participation in:

  • Nucleophilic substitutions at the C2 position due to electron-withdrawing effects of the pyrimidinone ring .

  • Reductive modifications (e.g., NaBH₄-mediated reduction of carbonyl groups) .

  • Condensation reactions with aldehydes or amines to form α-aminophosphonates or other heterocyclic adducts .

For 3-octyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H- benzothieno[2,3-d]pyrimidin-4-one, the sulfanylidene (-S-) and octyl groups introduce steric and electronic modifications that may influence reactivity (Table 1).

Table 1: Key Functional Groups and Predicted Reactivity

Group Position Potential Reactions
Sulfanylidene (-S-)C2Oxidation to sulfoxide/sulfone; substitution with nucleophiles (e.g., amines, alkoxides)
Pyrimidin-4-one carbonylC4Reduction to alcohol; condensation with hydrazines to form hydrazones
Octyl chainC3Hydrophobic interactions; limited chemical reactivity under standard conditions

Sulfanylidene Group Reactivity

The C2 sulfanylidene moiety is a potential site for:

  • Oxidation : Treatment with H₂O₂ or mCPBA could yield sulfoxide or sulfone derivatives.

  • Alkylation : Reaction with alkyl halides to form thioether derivatives .

  • Nucleophilic Displacement : Substitution with amines (e.g., piperidine) under basic conditions .

Example Reaction (hypothetical):
3-Octyl-2-sulfanylidene derivative + R-X (alkyl halide) → 2-alkylthio derivative + HX
Conditions: K₂CO₃, DMF, 80–100°C .

Reduction of the Pyrimidinone Core

NaBH₄ reduction of the C4 carbonyl group has been reported for similar compounds, yielding 1,2,3,4-tetrahydro derivatives .

Observed in Analogues :

  • 2,3-Trimethylene-3,4-dihydrobenzo[2,3-d]pyrimidin-4-one → 2,3-trimethylene-1,2,3,4-tetrahydro derivative (74% yield with NaBH₄) .

Three-Component Coupling Reactions

Benzothieno[2,3-d]pyrimidinones participate in Kabachnik-Fields reactions to form α-aminophosphonates . For the target compound:

  • Reaction with phosphorus acids and aldehydes could yield phosphonate derivatives.

  • Example :
    3-Octyl-2-sulfanylidene derivative + formaldehyde + hydrophosphoryl → α-aminophosphonate adduct .

Stability and Degradation

  • Thermal Stability : Predicted high stability due to aromatic and fused-ring systems (melting points >150°C for analogues ).

  • Photodegradation : Benzothieno derivatives may undergo ring-opening under UV light, forming thiophene or pyrimidine fragments .

Table 2: Reaction Yields for Analogous Compounds

Compound Reaction Yield Conditions Ref
2-(Chloromethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-oneNaBH₄ reduction74%EtOH, reflux, 3h
2-Ethylsulfanyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-oneAlkylation with R-X86%K₂CO₃, DMF, 80°C
2-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-oneCondensation with aldehyde89%Toluene, reflux, 5h

Challenges and Research Gaps

  • Steric Hindrance : The 3-octyl group may slow reactions at the C2 position.

  • Synthetic Routes : No direct synthesis of the 3-octyl derivative is reported; potential pathways include:

    • Alkylation of 2-mercaptobenzothieno[2,3-d]pyrimidin-4-one with octyl halides.

    • Cyclocondensation of octyl-substituted precursors with thiourea derivatives .

Scientific Research Applications

3-octyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-octyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The octyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-prop-2-enyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one
  • 3-ethyl-6-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one

Uniqueness

3-octyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one is unique due to its octyl group, which imparts distinct physicochemical properties compared to its analogs

Biological Activity

3-octyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H- benzothiolo[2,3-d]pyrimidin-4-one is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest a diverse range of biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activities associated with this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of 3-octyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H- benzothiolo[2,3-d]pyrimidin-4-one is C18H26N2OS2C_{18}H_{26}N_{2}OS_{2} with a molecular weight of 342.55 g/mol. The compound features a unique bicyclic structure that is characteristic of various biologically active molecules.

1. Antitumor Activity

Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit significant antitumor properties. A study evaluating similar compounds demonstrated that they effectively inhibited the growth of various cancer cell lines, including A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) cells. The IC50 values for these compounds were found to be in the nanomolar range, suggesting potent activity against tumor cells .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (nM)
B1NCI-H197513
B7A54915.629
B9NCI-H19750.297

2. Enzyme Inhibition

The compound has been identified as a potential inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2), which plays a crucial role in lipid metabolism and is implicated in obesity and diabetes. Inhibition of DGAT2 can lead to reduced triglyceride levels and improved metabolic profiles .

The proposed mechanism for the antitumor activity involves the inhibition of specific kinases associated with cancer cell proliferation. The structure-activity relationship studies highlight that modifications at certain positions on the pyrimidine ring can enhance inhibitory activity against kinases such as EGFR (epidermal growth factor receptor), which is often overexpressed in various cancers .

Case Studies

A notable case study involved the synthesis and biological evaluation of several derivatives based on the core structure of 3-octyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H- benzothiolo[2,3-d]pyrimidin-4-one. These derivatives were assessed for their cytotoxic effects on cultured cancer cells using MTT assays and showed promising results indicating selective toxicity towards cancer cells while sparing normal cells.

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